Cas no 324-27-6 (2-(4-Fluorophenyl)-1H-benzimidazole)

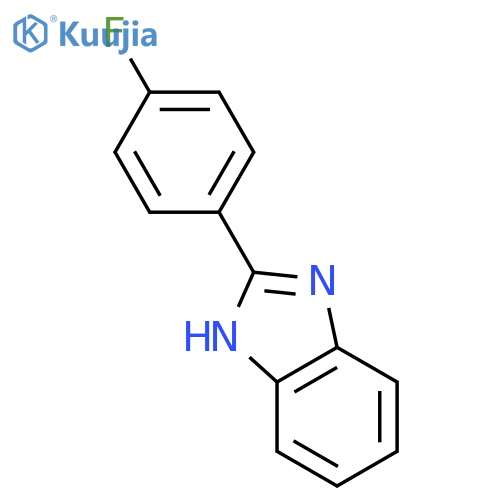

324-27-6 structure

商品名:2-(4-Fluorophenyl)-1H-benzimidazole

2-(4-Fluorophenyl)-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- Benzimidazole, 2-(p-fluorophenyl)- (7CI,8CI)

- 2-(4-fluorophenyl)-1H-benzimidazole

- 2-(4-Fluorophenyl)-1H-benzoimidazole

- (p-Fluorophenyl)-2 benzimidazole [French]

- 1H-Benzimidazole,2-(4-fluorophenyl)

- 2-(4-fluorophenyl)-1H-1,3-benzimidazole

- 2-(4-fluorophenyl)-1H-1,3-benzodiazole

- 2-(4-fluorophenyl)-1H-benzo[d]imidazole

- 2-(4-fluoro-phenyl)-1H-benzoimidazole

- 2-(4-fluorophenyl)benzimidazole

- 2-(p-fluorophenyl)benzimidazole

- Bo 874

- F0832-0298

- SCHEMBL3337878

- EN300-33682

- NCGC00245414-01

- MFCD00224358

- 2-(4-Fluorophenyl)-1H-benzimidazole 97%

- CS-0188295

- NSC-403409

- HMS2598E18

- ALBB-028704

- HMS1422H06

- AF-964/00532060

- NSC 403409

- SR-01000322727-1

- CHEMBL1596095

- IDI1_009787

- Benzimidazole, 2-(p-fluorophenyl)-

- NSC403409

- STK175417

- Z50129865

- AKOS000275584

- DTXSID30186109

- 1H-Benzimidazole, 2-(4-fluorophenyl)-

- SR-01000322727

- J-018732

- FPWUSPPQEHBWHC-UHFFFAOYSA-N

- 324-27-6

- SMR000289106

- MLS000708539

- IFLab1_003680

- BAS 07100919

- (p-Fluorophenyl)-2 benzimidazole

- 2-(4-Fluorophenyl)-1H-benzimidazole

-

- MDL: MFCD00224358

- インチ: InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)

- InChIKey: FPWUSPPQEHBWHC-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)F

計算された属性

- せいみつぶんしりょう: 212.07500

- どういたいしつりょう: 212.07497646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 389.4±44.0 °C at 760 mmHg

- フラッシュポイント: 189.3±28.4 °C

- PSA: 28.68000

- LogP: 3.36900

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(4-Fluorophenyl)-1H-benzimidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- RTECS番号:DD8969232

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-Fluorophenyl)-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A284631-10g |

2-(4-Fluorophenyl)-1H-benzo[d]imidazole |

324-27-6 | 95+% | 10g |

$285.0 | 2025-02-22 | |

| TRC | F792008-50mg |

2-(4-Fluorophenyl)-1H-benzimidazole |

324-27-6 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM312082-5g |

2-(4-fluorophenyl)-1H-benzo[d]imidazole |

324-27-6 | 95% | 5g |

$415 | 2021-06-17 | |

| Apollo Scientific | PC7079-5g |

2-(4-Fluorophenyl)-1H-benzimidazole |

324-27-6 | 98+% | 5g |

£95.00 | 2024-08-02 | |

| Apollo Scientific | PC7079-10g |

2-(4-Fluorophenyl)-1H-benzimidazole |

324-27-6 | 95% | 10g |

£279.00 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-339918A-5 g |

2-(4-fluorophenyl)-1H-benzimidazole, |

324-27-6 | 5g |

¥4,701.00 | 2023-07-11 | ||

| Enamine | EN300-33682-0.25g |

2-(4-fluorophenyl)-1H-1,3-benzodiazole |

324-27-6 | 95.0% | 0.25g |

$19.0 | 2025-03-18 | |

| Alichem | A069003056-5g |

2-(4-Fluorophenyl)-1h-benzoimidazole |

324-27-6 | 95% | 5g |

$644.00 | 2023-09-02 | |

| abcr | AB284695-250 mg |

2-(4-Fluoro-phenyl)-1H-benzoimidazole, 97%; . |

324-27-6 | 97% | 250 mg |

€169.50 | 2023-07-20 | |

| Chemenu | CM312082-10g |

2-(4-fluorophenyl)-1H-benzo[d]imidazole |

324-27-6 | 95% | 10g |

$294 | 2023-02-17 |

2-(4-Fluorophenyl)-1H-benzimidazole 関連文献

-

Caixia Xie,Xushuang Han,Jian Gong,Danyang Li,Chen Ma Org. Biomol. Chem. 2017 15 5811

-

Em Canh Pham,Tuong Vi Le Thi,Huong Ha Ly Hong,Bich Ngoc Vo Thi,Long B. Vong,Thao Thanh Vu,Duy Duc Vo,Ngoc Vi Tran Nguyen,Khanh Nguyen Bao Le,Tuyen Ngoc Truong RSC Adv. 2023 13 399

-

Suman Kusuma,Dipak B. Bawiskar,Chob Singh,Pratheep Panneerselvam,Pradipta Sinha,Akshaya K. Samal,Arvind H. Jadhav RSC Adv. 2023 13 32110

-

Em Canh Pham,Tuong Vi Thi Le,Tuyen Ngoc Truong RSC Adv. 2022 12 21621

-

Gargi Chakraborty,Rakesh Mondal,Amit Kumar Guin,Nanda D. Paul Org. Biomol. Chem. 2021 19 7217

324-27-6 (2-(4-Fluorophenyl)-1H-benzimidazole) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

atkchemica

(CAS:324-27-6)2-(4-Fluorophenyl)-1H-benzimidazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:324-27-6)2-(4-Fluorophenyl)-1H-benzimidazole

清らかである:99%

はかる:10g

価格 ($):256.0